molecular formula C7H10O3 B085299 Diallyl carbonate CAS No. 15022-08-9

Diallyl carbonate

Cat. No. B085299
CAS RN: 15022-08-9
M. Wt: 142.15 g/mol
InChI Key: JKJWYKGYGWOAHT-UHFFFAOYSA-N
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Description

Diallyl carbonate (DAC) is an important organic compound and chemical intermediate, recognized as a "green chemical" due to its moderate toxicity and biodegradability, which makes it favorable for human health and the environment. Its unique physicochemical properties and versatility as a reagent have spurred interest in phosgene-free processes derived from CO or CO2 for its synthesis (Huang et al., 2015).

Synthesis Analysis

The synthesis of DAC has been explored through various environmentally friendly methods, including the utilization of carbon dioxide as a C1 source and caesium carbonate as the base, offering a green approach to producing cyclic carbonates and dialkyl carbonates (Reithofer et al., 2013). Additionally, a novel selective synthesis method has been described using imidazole carboxylic esters, highlighting the versatility in obtaining DAC through environmentally benign pathways (Davis & Rannard, 1999).

Molecular Structure Analysis

The molecular structure of lithium alkyl carbonates, which result from the reductive decomposition of DAC, plays a crucial role in the formation of surface layers at electrode/electrolyte interfaces in lithium-ion batteries. X-ray photoelectron spectroscopy (XPS) and Hartree-Fock ab initio calculations have been used to characterize and interpret the valence spectra of these compounds, demonstrating the importance of DAC in battery technology (Dedryvère et al., 2005).

Chemical Reactions and Properties

DAC serves as a versatile reagent in various chemical reactions, including the sustainable and catalyst-free allyloxycarbonylation of cellulose and maize starch, demonstrating its potential in the modification of carbohydrates for the production of materials with improved properties (Söyler & Meier, 2017).

Physical Properties Analysis

The polymerization of DAC has been studied, revealing its kinetic behavior and potential for cyclopolymerization, which is significant for the synthesis of polymeric materials with specific properties (Matsumoto et al., 1969).

Chemical Properties Analysis

DAC has been highlighted as a non-toxic, sustainable, and efficient reagent for the alkylation of phenols and esterification of carboxylic acids, underscoring its utility in various synthetic applications and as a solvent in environmentally friendly processes (Kreye et al., 2015). Furthermore, the synthesis of modern synthetic oils based on DAC demonstrates its potential in producing lubricants with excellent physicochemical properties, showcasing its industrial applications (Gryglewicz et al., 2003).

Scientific Research Applications

  • Ethylation, Allylation, and Benzylation Reagents : DAC is identified as a non-toxic, sustainable, and efficient reagent for the alkylation of phenols and esterification of carboxylic acids. It demonstrates higher reactivity compared to other organic carbonates and is suitable for selective protection of carboxyl groups in the presence of phenols (Kreye et al., 2015).

  • Reactive Plasticizers in Polyphenylene Oxide : DAC, among other allyl monomers, has been studied for its role in improving the processability of polyphenylene oxide (PPO), acting as a reactive plasticizer. Its addition significantly improved the processability of PPO blends (Rusli, Cook, & Liang, 2011).

  • Methylating Agent : DAC, alongside other carbonates, has been used as a versatile, cheap, and safer reagent for methylation of various organic substrates (Lissel, Schmidt, & Neumann, 1986).

  • Synthesis and Applications : DAC, labeled as a "green chemical," is important for its moderate toxicity and biodegradability. It is used in various applications, including as fuel additives, solvents, and reaction intermediates due to its unique physicochemical properties (Huang, Yan, Wang, & Ma, 2015).

  • Dental Composite Resins : DAC has been utilized in the formulation of photopolymerizable dental composite resins. It shows potential for the formulation of composite materials with applications in dentistry due to its characteristics like lower polymerization stress and high double bond conversion (González-López et al., 2020).

  • Polymerization and Free-Volume Properties : Studies on poly(diethylene glycol bis(allyl carbonate)) networks have shown the impact of cross-linking on free-volume properties. DAC is integral in understanding the relationship between the network structure and its physical properties (Dlubek, Stejny, & Alam, 1998).

  • Polymerization Kinetics : The polymerization of DAC has been kinetically analyzed, providing insights into cyclopolymerization processes and the relation of various factors like initiator concentration and monomer concentration (Matsumoto, Takashima, & Oiwa, 1969).

  • Cellulose and Starch Functionalization : DAC has been used for the sustainable and catalyst-free allyloxycarbonylation of cellulose and starch in ionic liquids. This methodology represents a significant step in sustainable carbohydrate modification (Söyler & Meier, 2017).

  • Catalytic Formation of Cyclic Organic Carbonates : DAC is crucial in the catalytic formation of cyclic organic carbonates (COCs), derived from CO2 coupling reactions, which are essential in the synthesis of biocompatible polymers and linear dialkyl carbonates (Martín, Fiorani, & Kleij, 2015).

  • Sustainable Allylation of Lignin : DAC is efficient in the non-toxic and sustainable modification of lignin, allowing the introduction of functional groups into lignin's structure, which is significant for further modification and utilization (Over & Meier, 2016).

Safety And Hazards

DAC is classified as a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Dialkyl carbonates are important organic compounds and chemical intermediates with the label of “green chemicals” due to their moderate toxicity, biodegradability for human health, and environment . Owing to their unique physicochemical properties and versatility as reagents, a variety of phosgene-free processes derived from CO or CO2 have been explored for the synthesis of dialkyl carbonates . This review puts forward the substantial challenges and opportunities for future research associated with dialkyl carbonates .

properties

IUPAC Name

bis(prop-2-enyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJWYKGYGWOAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25549-94-4
Record name Carbonic acid, di-2-propen-1-yl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6065846
Record name Carbonic acid, di-2-propen-1-yl ester
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diallyl carbonate

CAS RN

15022-08-9
Record name Allyl carbonate
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Record name Carbonic acid, di-2-propen-1-yl ester
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Record name Diallyl carbonate
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Record name Carbonic acid, di-2-propen-1-yl ester
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Record name Diallyl carbonate
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Record name Diallyl carbonate
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Synthesis routes and methods I

Procedure details

The procedure employed in Example 30 is substantially repeated employing polystyrene-bound benzyl-tri-n-butylphosphonium chloride (2 percent cross-linked with divinylbenzene) as the catalyst. Accordingly, 15 g of the polymeric catalyst, allyl chloride (76.5 g, 1.0 mole), dimethyl carbonate (90.0 g, 1.0 mole) and p-methoxyphenol (0.5 g, 0.004 mole) are combined in a reactor and heated for 6 hours at 150° C. under 600 psi carbon dioxide. The reactor is then cooled to room temperature and vented. After separating the catalyst by filtration, allyl methyl carbonate (23.8 percent yield) and diallyl carbonate (2.0 percent yield) are obtained by distillation.
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
76.5 g
Type
reactant
Reaction Step Three
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
polymeric catalyst
Quantity
15 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction conditions of Example 1 are substantially repeated employing allyl chloride (76.5 g, 1.0 mole), dimethyl carbonate (90.0 g, 1.0 mole), tetra-n--butylphosphonium bromide (6.78 g, 0.02 mole) and p-methoxyphenol (0.5 g, 0.004 mole) polymerization inhibitors. After heating for 7 hours at 150° C. and 600 psi carbon dioxide pressure, the reactor is cooled to room temperature and vented. Distillation gives 29.0 g (25 percent yield) of allyl methyl carbonate having b.p. of 79° C.-80° C. (150 torr) and 4.8 g (3.4 percent yield) of diallyl carbonate having b.p. of 107° C.-108° C. (150 torr).
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
3.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
565
Citations
Z Söyler, MAR Meier - Green Chemistry, 2017 - pubs.rsc.org
… Herein, we introduce diallyl carbonate (DAC) for the sustainable production of functional cellulose carbonates in a BMIMCl/DMSO solvent mixture (CC1–CC6). The optimized reaction …
Number of citations: 43 pubs.rsc.org
A Matsumoto, K Takashima, M Oiwa - … of the Chemical Society of Japan, 1969 - journal.csj.jp
The polymerization of diallyl carbonate was carried out at 60C, benzoyl peroxide being used as the initiator; here it has been discussed kinetically from the point of view of …
Number of citations: 23 www.journal.csj.jp
F Manjolinho, MF Grünberg… - European Journal of …, 2012 - Wiley Online Library
A catalyst system consisting of Pd(PPh 3 ) 4 and P(pTol) 3 was found to effectively promote the intermolecular decarboxylative coupling of α‐oxocarboxylic acids with diallyl carbonate to …
LC Over, MAR Meier - Green Chemistry, 2016 - pubs.rsc.org
… of different phenols and acids using DBC and diallyl carbonate (DAC) in the presence of sub… beech wood organosolv lignin (OL) with diallyl carbonate to obtain an allylated lignin, which …
Number of citations: 51 pubs.rsc.org
A Kumar Ghosh, K Kanta Das… - Advanced Synthesis & …, 2021 - Wiley Online Library
… We have extended the present methodology using diallyl carbonate (4) for allylation as … the phenyl ring of indazole reacted with diallyl carbonate gave the corresponding products 5 b–5 …
Number of citations: 10 onlinelibrary.wiley.com
AD Shetgaonkar, VK Mandrekar, VS Nadkarni… - Radiation …, 2023 - Elsevier
This paper describes the design and development of two novel disulfone-carbonate polymeric materials for swift solid state nuclear track detection applications. A monomer 2,2'-(oxybis(…
Number of citations: 2 www.sciencedirect.com
O Moriya, S Arai, T Endo - Journal of Polymer Science Part A …, 1988 - Wiley Online Library
… Usual work up as mentioned in the polymerization of diallyl carbonate gave the resin 4a-e: … Therefore, the polyaddition of diallyl carbonate (lc) and Bu,SnH was examined at higher …
Number of citations: 3 onlinelibrary.wiley.com
AAG Shaikh, S Sivaram - Industrial & engineering chemistry …, 1992 - ACS Publications
Phenols, substituted phenols, and alcohols undergo carbonate interchange reaction with dimethyl carbonate in the presence of tin and titanium catalysts. Tin catalysts were found to be …
Number of citations: 147 pubs.acs.org
P Tundo, M Musolino, F Aricò - Green chemistry, 2018 - pubs.rsc.org
The worldwide urge to embrace a sustainable and bio-compatible chemistry has led industry and academia to develop of chlorine-free methodologies focused on the use of CO2 and …
Number of citations: 209 pubs.rsc.org
D Wang, X Zhang, H Luo, S Wei, X Zhao - Catalysis Letters, 2019 - Springer
A promising technique was studied towards diallyl carbonate (DAC) manufacture via urea transesterification with allyl alcohol over several metallic chlorides. It was revealed that the …
Number of citations: 6 link.springer.com

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